Allyl 2-bromo-2-methylpropionate

Description

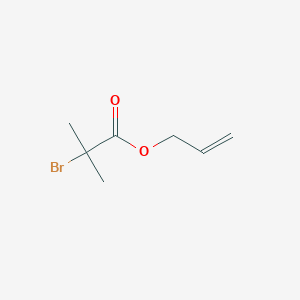

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-4-5-10-6(9)7(2,3)8/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPLNCYPGHUSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCC=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403930 | |

| Record name | Allyl 2-bromo-2-methylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40630-82-8 | |

| Record name | Allyl 2-bromo-2-methylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 2-bromo-2-methylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Allyl 2-bromo-2-methylpropionate physical properties

An In-Depth Technical Guide to Allyl 2-bromo-2-methylpropionate: Properties, Applications, and Experimental Considerations

Abstract

This compound is a bifunctional molecule of significant interest to researchers in polymer science, materials chemistry, and drug development. It uniquely combines a tertiary alkyl bromide, which serves as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP), with a terminal allyl group, which acts as a versatile handle for subsequent chemical modifications. This guide provides an in-depth analysis of its core physical and chemical properties, outlines its primary application in controlled radical polymerization, presents detailed protocols for its analytical characterization, and discusses essential safety and handling procedures. The synthesis of well-defined polymers with predetermined molecular weights and complex architectures is made possible by initiators like this compound, making it a cornerstone reagent for creating advanced materials for biomedical applications, including drug delivery systems and tissue engineering scaffolds.[1]

Introduction: A Bifunctional Reagent for Advanced Polymer Synthesis

In the pursuit of novel materials with precisely controlled properties, the methodologies for polymer synthesis have become increasingly sophisticated. Among the most powerful techniques is Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization method that enables the synthesis of polymers with predictable molecular weights, low dispersity, and complex architectures such as block and star polymers.[2] The success of ATRP is critically dependent on the choice of initiator.

This compound (ABMP) has emerged as a particularly valuable initiator due to its dual-functionality. The molecule is comprised of two key moieties:

-

The Initiator Core: The 2-bromo-2-methylpropionate group provides a tertiary alkyl halide structure. The carbon-bromine bond in this configuration is sufficiently labile to be reversibly cleaved by a transition metal catalyst (typically copper-based), generating a radical that initiates polymerization.[][4]

-

The Functional Handle: The allyl group (CH₂=CH-CH₂-) is a reactive alkene that typically remains intact during ATRP. Its presence provides a site for post-polymerization modification, allowing for the attachment of other molecules, cross-linking, or surface grafting through reactions like thiol-ene "click" chemistry.[1]

This combination allows scientists to first construct a well-defined polymer backbone and then functionalize it, opening avenues for creating tailored materials for specialized applications, particularly in the biomedical field.

Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 40630-82-8 | [5][6] |

| Molecular Formula | C₇H₁₁BrO₂ | [5][6][7] |

| Molecular Weight | 207.07 g/mol | [5][7] |

| Appearance | Colorless liquid with a pungent odor | [8] |

| Density | 1.302 g/mL at 25 °C | [5] |

| Boiling Point | 50-51 °C at 12 mmHg | [5][6][8] |

| Refractive Index (n20/D) | 1.462 | [5][8] |

| Flash Point | 64 °C (147 °F) - Closed Cup | [5] |

| Vapor Pressure | 2.68 mmHg at 25 °C | [5][8] |

Solubility and Stability: While quantitative solubility data is not widely published, its chemical structure suggests it is soluble in a wide range of common organic solvents such as toluene, acetone, and ethyl acetate, which are frequently used for ATRP.[4] The compound is stable under standard laboratory conditions but should be stored away from strong oxidizing agents to prevent unwanted side reactions.[9][10] It is a combustible liquid and should be kept away from heat, sparks, and open flames.[10]

The Role of this compound in ATRP

The primary utility of this compound is as an initiator for ATRP. The process hinges on establishing a dynamic equilibrium between a small number of active, growing polymer chains (radicals) and a large majority of dormant chains.

Mechanism of Initiation: The process is initiated by the reaction of the initiator (R-X, in this case, ABMP) with a transition metal complex in a lower oxidation state (e.g., Cu(I)/Ligand). This complex abstracts the bromine atom from the initiator, forming a radical (R•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)/Ligand). This radical then adds to a monomer unit, beginning the growth of the polymer chain. The key to control is the reverse reaction, where the higher oxidation state metal complex deactivates the growing radical chain, reforming a dormant species and the lower oxidation state catalyst. This reversible activation/deactivation cycle ensures a low concentration of active radicals at any given time, minimizing termination reactions.

Caption: ATRP initiation and propagation equilibrium using ABMP.

Post-Polymerization Modification via the Allyl Group

After synthesizing a polymer using ABMP as the initiator, each polymer chain will possess a terminal allyl group. This functionality is a gateway for a multitude of secondary modifications. A prevalent and highly efficient method is the photo-initiated thiol-ene reaction, a form of "click" chemistry. This reaction proceeds rapidly under mild conditions with high yield and tolerance to various functional groups.

Workflow for Thiol-Ene Modification:

-

The allyl-terminated polymer is dissolved in a suitable solvent.

-

A thiol-containing molecule (R-SH) of interest (e.g., a fluorescent dye, a bioactive peptide, a cross-linking agent) and a photoinitiator are added.

-

The solution is irradiated with UV light, which cleaves the photoinitiator to generate radicals.

-

These radicals abstract a hydrogen from the thiol, creating a thiyl radical (R-S•).

-

The thiyl radical adds across the allyl double bond, forming a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule, propagating the chain reaction and resulting in a stable thioether linkage.

Caption: Workflow for post-polymerization functionalization.

Analytical Characterization Protocols

Verifying the purity and identity of the initiator is paramount for achieving controlled polymerization. The following are standard protocols for the characterization of this compound.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure and assess purity.

-

Methodology:

-

Prepare the sample by dissolving ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

-

Expected Results (¹H NMR):

-

~5.9 ppm: A multiplet corresponding to the internal vinyl proton (-CH=CH₂).

-

~5.3 ppm: Two distinct multiplets corresponding to the terminal vinyl protons (=CH₂).

-

~4.6 ppm: A doublet corresponding to the allylic methylene protons (-O-CH₂-CH=).

-

~1.9 ppm: A singlet corresponding to the six equivalent methyl protons (-C(CH₃)₂Br).

-

-

Expected Results (¹³C NMR):

-

Signals in the olefinic region (~118-132 ppm), an ester carbonyl signal (~171 ppm), signals for the oxygen-bound methylene and the quaternary carbon, and a signal for the methyl carbons.

-

5.2. Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Methodology:

-

Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Expected Results:

-

~1735 cm⁻¹: Strong absorbance from the ester carbonyl (C=O) stretch.

-

~1645 cm⁻¹: Weak to medium absorbance from the alkene (C=C) stretch.

-

~3080 cm⁻¹: C-H stretching from the alkene.

-

~2980 cm⁻¹: C-H stretching from the alkane portions.

-

~500-600 cm⁻¹: C-Br stretching.

-

Safety, Handling, and Storage

This compound is an irritant and requires careful handling.[5][7] Adherence to safety protocols is essential to minimize risk.

6.1. Hazard Summary The compound is classified with the following GHS hazards.[6][7]

| Hazard Code | Statement | Class |

| H315 | Causes skin irritation | Skin Irritant 2 |

| H319 | Causes serious eye irritation | Eye Irritant 2 |

| H335 | May cause respiratory irritation | STOT SE 3 |

6.2. Safe Handling Protocol

-

Engineering Controls: Always handle this chemical in a well-ventilated fume hood to avoid inhalation of vapors.[9] An eyewash station and emergency shower must be readily available.[9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[9]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[9]

-

Skin and Body Protection: Wear a standard laboratory coat.

-

Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[9]

-

-

Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[9]

6.3. Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a powerful and versatile tool for the modern polymer chemist. Its well-defined role as an ATRP initiator allows for the precise construction of polymer chains, while its integrated allyl functionality provides a platform for introducing a vast array of chemical features through post-polymerization modification. A comprehensive understanding of its physical properties, coupled with rigorous analytical verification and strict adherence to safety protocols, enables researchers to fully harness its potential in the development of advanced functional materials for the pharmaceutical and materials science industries.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Gelest, Inc. (2009). Safety Data Sheet: this compound. Retrieved from [Link]

-

Chemistry For Everyone. (2023, August 4). What Is Atom Transfer Radical Polymerization (ATRP)? [Video]. YouTube. Retrieved from [Link]

-

Matyjaszewski, K., & Tsarevsky, N. V. (2009). Atom Transfer Radical Polymerization. Chemical Reviews, 109(11), 4904–5050. Retrieved from [Link]

-

Gelest, Inc. (2017). Safety Data Sheet: this compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 40630-82-8, this compound. Retrieved from [Link]

-

Theato, P., & Sinnwell, S. (2020). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. Polymers, 12(9), 1966. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound|lookchem [lookchem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound | C7H11BrO2 | CID 4524555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. gelest.com [gelest.com]

- 10. gelest.com [gelest.com]

An In-Depth Technical Guide to Allyl 2-bromo-2-methylpropionate: A Key Functional Initiator in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 2-bromo-2-methylpropionate is a bifunctional molecule of significant interest in the field of polymer chemistry. Its structure uniquely combines a reactive allyl group and a tertiary alkyl bromide, the latter of which serves as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP). This dual functionality allows for the synthesis of polymers with a terminal reactive site, enabling further post-polymerization modifications and the creation of complex macromolecular architectures. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its role in controlled radical polymerization.

Chemical Structure and Nomenclature

The chemical identity of this compound is fundamental to understanding its reactivity and utility.

Chemical Structure:

IUPAC Name: prop-2-enyl 2-bromo-2-methylpropanoate[1]

Synonyms: Allyl 2-bromoisobutyrate

CAS Number: 40630-82-8[1]

Molecular Formula: C₇H₁₁BrO₂[1][2]

Molecular Weight: 207.07 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 50-51 °C at 12 mmHg | |

| Density | 1.302 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.462 | |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene) |

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for synthesizing this compound is through the esterification of 2-bromo-2-methylpropionic acid with allyl alcohol. This reaction is typically catalyzed by a strong acid.

Rationale Behind the Experimental Choices

-

Reactants: 2-bromo-2-methylpropionic acid serves as the carboxylic acid source, providing the core structure and the bromine atom necessary for ATRP initiation. Allyl alcohol is the esterifying agent, introducing the versatile allyl functional group.

-

Catalyst: A strong acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxyl group of allyl alcohol.

-

Solvent and Reaction Conditions: The reaction can be carried out neat or in a non-polar solvent like toluene to facilitate the removal of water via azeotropic distillation. The use of a Dean-Stark apparatus is highly recommended to drive the equilibrium towards the product side by continuously removing the water byproduct. The reaction temperature is typically elevated to the reflux temperature of the solvent to ensure a reasonable reaction rate.

-

Purification: Post-reaction workup involves neutralizing the acid catalyst, washing with brine to remove water-soluble impurities, and drying the organic phase. Final purification is achieved by vacuum distillation to obtain the high-purity product.

Experimental Protocol

Materials:

-

2-bromo-2-methylpropionic acid

-

Allyl alcohol

-

Concentrated sulfuric acid (catalytic amount)

-

Toluene (optional, as solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus (if using azeotropic removal of water)

-

Round-bottom flask and reflux condenser

-

Separatory funnel

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if applicable), add 2-bromo-2-methylpropionic acid (1.0 eq) and allyl alcohol (1.2-1.5 eq). If using a solvent, add toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture.

-

Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by TLC or cessation of water collection), cool the mixture to room temperature.

-

Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO₂ evolution.

-

Extraction: Transfer the mixture to a separatory funnel. If a solvent was used, separate the organic layer. If the reaction was run neat, extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Role as an ATRP Initiator: Mechanism and Advantages

This compound is a highly effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.[3][4]

Mechanism of Initiation

The initiation step in ATRP using this compound involves the reversible homolytic cleavage of the carbon-bromine bond, catalyzed by a transition metal complex (typically copper(I) with a ligand).

-

Activation: The copper(I) complex (Cu(I)/L) abstracts the bromine atom from this compound, forming a radical species and the oxidized copper(II) complex (Cu(II)/L/Br).

-

Initiation: The generated radical then adds to a monomer unit, initiating the polymerization process.

-

Deactivation: The propagating radical can be reversibly deactivated by the Cu(II)/L/Br complex, reforming the dormant polymer chain with a terminal bromine atom and the Cu(I)/L catalyst.

This dynamic equilibrium between the active (propagating) and dormant species is the key to the controlled nature of ATRP, as it keeps the concentration of radicals low, minimizing termination reactions.

ATRP Initiation Mechanism Diagram

Caption: Mechanism of ATRP initiation using this compound.

Advantages of Using this compound

-

Functionality: The key advantage is the introduction of a terminal allyl group on the polymer chain. This double bond is amenable to a wide range of post-polymerization modifications, including thiol-ene "click" chemistry, epoxidation, and radical additions, allowing for the synthesis of block copolymers, graft copolymers, and bioconjugates.

-

Controlled Polymerization: As a tertiary alkyl halide, it provides a good balance of activation and deactivation rates in ATRP, leading to well-controlled polymerizations of a variety of monomers, such as styrenes, acrylates, and methacrylates.

-

Versatility: The resulting allyl-terminated polymers are valuable macromonomers for subsequent polymerization reactions.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the allyl protons (in the range of 5-6 ppm for the vinyl protons and around 4.6 ppm for the methylene protons adjacent to the oxygen), and a singlet for the six equivalent methyl protons (around 1.9 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon, the quaternary carbon bearing the bromine, the methyl carbons, and the three carbons of the allyl group.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments). The fragmentation pattern would likely involve the loss of the allyl group and the bromine atom.

Applications in Materials Science and Drug Development

The ability to create well-defined polymers with a reactive handle makes this compound a valuable tool in various research and development areas.

-

Synthesis of Block Copolymers: Allyl-terminated polymers can be functionalized and used as macroinitiators for other types of polymerization, leading to the formation of block copolymers with tailored properties.

-

Graft Copolymers and Polymer Brushes: The allyl group can serve as a grafting point for the synthesis of graft copolymers or for the attachment of polymer chains to surfaces to create polymer brushes.

-

Bioconjugation: The reactive allyl group can be used to attach polymers to biological molecules, such as proteins or peptides, to create polymer-drug conjugates with improved pharmacokinetics.

-

Hydrogel Formation: The double bonds on the polymer chains can be cross-linked to form hydrogels for applications in drug delivery and tissue engineering.

Safety and Handling

This compound is an irritant. It can cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and powerful tool for the synthesis of functional polymers. Its unique bifunctional nature, combining a robust ATRP initiating site with a readily modifiable allyl group, provides polymer chemists with a straightforward route to complex and well-defined macromolecular architectures. Understanding its chemical properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of advanced materials for a wide range of applications, from drug delivery systems to novel coatings and composites.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4524555, this compound. Retrieved from [Link].

-

Inno Pharmchem (n.d.). The Role of 2-Bromo-2-methylpropionic Acid in Advanced Polymerization Techniques. Retrieved from [Link].

- Wang, J. S., & Matyjaszewski, K. (1995). Controlled/"living" radical polymerization. Atom transfer radical polymerization in the presence of transition-metal complexes. Journal of the American Chemical Society, 117(20), 5614-5615.

-

PubChemLite. (n.d.). This compound (C7H11BrO2). Retrieved from [Link].

Sources

An In-depth Technical Guide to the Synthesis and Purification of Allyl 2-bromo-2-methylpropionate

Abstract

Allyl 2-bromo-2-methylpropionate is a crucial initiator in the field of polymer chemistry, particularly for Atom Transfer Radical Polymerization (ATRP).[1] Its bifunctional nature, possessing both a polymerizable allyl group and an ATRP initiating site, allows for the synthesis of complex macromolecular architectures. This guide provides a comprehensive, technically-grounded protocol for the synthesis and subsequent purification of this compound (CAS No: 40630-82-8).[2][3] We will delve into the causal chemistry behind the procedural steps, address critical safety considerations, and outline methods for product characterization, offering researchers a robust and validated methodology.

Introduction: The Significance of this compound in Polymer Science

Controlled radical polymerization techniques have revolutionized materials science, enabling the design of polymers with predetermined molecular weights, low dispersity, and specific functionalities.[4][5] Among these, Atom Transfer Radical Polymerization (ATRP) is a powerful method that relies on the reversible activation of a dormant species (an alkyl halide) by a transition metal complex.[6] The efficacy and control of ATRP are fundamentally dependent on the structure and purity of the initiator.[1]

This compound serves as a highly versatile ATRP initiator.[7] The 2-bromo-2-methylpropionate group provides the tertiary alkyl halide necessary for efficient initiation, while the terminal allyl group remains available for subsequent modification or polymerization via other mechanisms, such as free-radical polymerization or thiol-ene chemistry. This dual functionality is invaluable for creating graft copolymers, block copolymers, and functional polymer surfaces.[4][8] This guide presents a reliable method for its laboratory-scale synthesis via esterification of allyl alcohol with 2-bromo-2-methylpropionyl bromide.

Synthesis Methodology

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction (esterification) between allyl alcohol and 2-bromo-2-methylpropionyl bromide. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which acts as a scavenger for the hydrogen bromide (HBr) gas generated during the reaction. This prevents the HBr from protonating the allyl alcohol, which would deactivate it as a nucleophile, and also prevents potential side reactions.

Chemical Reaction Pathway

The core of the synthesis is the reaction of the hydroxyl group of allyl alcohol with the electrophilic carbonyl carbon of the acyl bromide.

Caption: Reaction scheme for the synthesis of this compound.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Hazards |

| Allyl Alcohol | C₃H₆O | 58.08 | 97 | 0.854 | Toxic, Flammable, Irritant[9] |

| 2-Bromo-2-methylpropionyl Bromide | C₄H₆Br₂O | 229.90 | 162-164 | 1.889 | Corrosive, Lachrymator, Water-reactive[10][11] |

| Pyridine | C₅H₅N | 79.10 | 115 | 0.982 | Flammable, Toxic, Irritant |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 40 | 1.326 | Volatile, Suspected Carcinogen |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | 2.20 | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | 2.66 | - |

Detailed Experimental Protocol: Synthesis

CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. 2-Bromo-2-methylpropionyl bromide is extremely corrosive and reacts with moisture; handle with extreme care under an inert atmosphere if possible.[12]

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

-

Reagent Preparation:

-

In the reaction flask, dissolve allyl alcohol (5.81 g, 0.10 mol) and pyridine (8.70 g, 0.11 mol) in 100 mL of anhydrous dichloromethane (DCM).

-

Begin stirring and allow the solution to cool to 0°C.

-

-

Addition of Acyl Bromide:

-

In the dropping funnel, add 2-bromo-2-methylpropionyl bromide (23.0 g, 0.10 mol).

-

Add the acyl bromide dropwise to the stirred alcohol solution over a period of 60-90 minutes. Maintain the internal temperature of the reaction below 10°C. A white precipitate (pyridinium bromide) will form.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 12-16 hours to ensure the reaction goes to completion.

Purification and Isolation

Purification is critical to remove the pyridinium bromide salt, unreacted starting materials, and any acidic impurities. The process involves a series of aqueous washes followed by drying and, finally, vacuum distillation to obtain the high-purity product.[13]

Purification Workflow

Caption: Step-by-step workflow for the purification of the crude product.

Detailed Experimental Protocol: Purification

-

Salt Removal: Filter the reaction mixture through a Büchner funnel to remove the precipitated pyridinium bromide. Wash the filter cake with a small amount of fresh DCM.

-

Aqueous Workup:

-

Combine the filtrate and the DCM washings in a 500 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

100 mL of 1 M HCl (to remove any remaining pyridine).

-

100 mL of saturated sodium bicarbonate solution (to neutralize any acidic species).

-

100 mL of water.

-

100 mL of brine (saturated NaCl solution) to facilitate separation and remove residual water.

-

-

After each wash, allow the layers to separate fully and drain the aqueous (lower) layer.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask occasionally for 15-20 minutes. The solution should be clear, not cloudy.

-

Solvent Removal: Filter off the magnesium sulfate and transfer the solution to a round-bottom flask. Remove the dichloromethane solvent using a rotary evaporator.

-

Final Purification: Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at 50-51 °C under a pressure of 12 mmHg.[2] The expected yield is typically in the range of 75-85%.

Product Characterization

To confirm the identity and purity of the synthesized this compound, spectroscopic analysis is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum provides a clear signature for the molecule. Expected chemical shifts (δ) are:

-

~5.9 ppm (multiplet, 1H, -CH=)

-

~5.3 ppm (multiplet, 2H, =CH₂)

-

~4.6 ppm (doublet, 2H, -O-CH₂-)

-

~1.9 ppm (singlet, 6H, -C(CH₃)₂)

-

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will further confirm the structure.[14]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.[7]

-

~1735 cm⁻¹: Strong C=O stretch (ester)

-

~1645 cm⁻¹: Medium C=C stretch (alkene)

-

~1150 and ~1270 cm⁻¹: Strong C-O stretches (ester)

-

~500-750 cm⁻¹: C-Br stretch[15]

Physical Properties

The purified product should be a clear, colorless liquid with physical properties that align with literature values.

| Property | Expected Value |

| Boiling Point | 50-51 °C @ 12 mmHg[2] |

| Density | ~1.302 g/mL at 25 °C[2][3] |

| Refractive Index (n²⁰/D) | ~1.462[2] |

Safety and Waste Disposal

-

Reagent Hazards: The primary hazard in the synthesis is the acyl bromide, which is highly corrosive and water-reactive.[10] Allyl alcohol is toxic and flammable.[9] All manipulations should be conducted in a fume hood.

-

Product Hazards: The final product is a skin, eye, and respiratory irritant.[14][16]

-

Waste Disposal:

-

Aqueous washes should be neutralized before disposal.

-

Halogenated organic waste (DCM) must be collected in a designated container.

-

Consult your institution's environmental health and safety guidelines for proper disposal procedures.

-

References

- Synthesis and Applications of ATRP Macromolecular Initiator. (n.d.). Chinese Journal of Applied Chemistry.

-

Haddleton, D. M., et al. (1997). Synthesis of Functional Polystyrenes by Atom Transfer Radical Polymerization Using Protected and Unprotected Carboxylic Acid Initiators. Macromolecules. Retrieved from [Link]

-

This compound. (n.d.). Gelest, Inc. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Atom transfer radical polymerization. (n.d.). Wikipedia. Retrieved from [Link]

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. Retrieved from [Link]

-

Garbin, K. L. C. (n.d.). Preparation and Purification of An Alkyl Halide. Scribd. Retrieved from [Link]

-

This compound. (n.d.). LookChem. Retrieved from [Link]

-

Scullion, F. (n.d.). AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide. Chemy.info. Retrieved from [Link]

-

Allyl bromo methylpropanoate. (n.d.). SpectraBase. Retrieved from [Link]

- Esterification of allyl type alcohols and products resulting therefrom. (1939). Google Patents.

-

Preparing Alkyl Halides from Alcohols. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

allyl alcohol. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Allyl Alcohol and Allyl Bromide From Pineapple Perfume. (2024). YouTube. Retrieved from [Link]

-

infrared spectrum of 2-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

n-Butyl bromide. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. Synthesis and Applications of ATRP Macromolecular Initiator [manu56.magtech.com.cn]

- 2. This compound 98 40630-82-8 [sigmaaldrich.com]

- 3. This compound|lookchem [lookchem.com]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]

- 6. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 7. spectrabase.com [spectrabase.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. 2-Bromo-2-methylpropionyl bromide(20769-85-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. 2-Bromo-2-methylpropionyl Bromide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. fishersci.com [fishersci.com]

- 13. scribd.com [scribd.com]

- 14. This compound | C7H11BrO2 | CID 4524555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. gelest.com [gelest.com]

A Comprehensive Technical Guide to Allyl 2-bromo-2-methylpropionate (CAS: 40630-82-8) for Advanced Polymer Synthesis

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of Allyl 2-bromo-2-methylpropionate. This document delves into the core chemical principles, practical applications, and advanced methodologies associated with this versatile initiator, providing the necessary insights for its effective utilization in the synthesis of well-defined polymers.

Introduction to a Bifunctional Initiator

This compound is a key building block in the field of polymer chemistry, distinguished by its bifunctional nature. It incorporates a tertiary bromide that serves as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP), and a terminal allyl group that provides a site for post-polymerization modification. This dual functionality allows for the precise synthesis of polymers with controlled molecular weights, narrow polydispersity, and a reactive handle for further functionalization, making it an invaluable tool in the design of advanced materials.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application. These properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound [1][2][3][4][5]

| Property | Value |

| CAS Number | 40630-82-8 |

| Molecular Formula | C₇H₁₁BrO₂[1][4][5][6][7] |

| Molecular Weight | 207.07 g/mol [2][4][5][6][7] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 50-51 °C at 12 mmHg[2][5][7] |

| Density | 1.302 g/mL at 25 °C[2][5] |

| Refractive Index | n20/D 1.462[2][5] |

The Central Role in Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with well-defined architectures.[8] this compound is a premier initiator for this process due to the lability of the carbon-bromine bond, which can be reversibly cleaved by a transition metal catalyst, typically a copper(I) complex, to generate a propagating radical.[9]

The power of using this specific initiator lies in the inertness of the allyl group during the polymerization, which becomes a terminal functional group on the polymer chain. This allows for a plethora of post-polymerization modification reactions, such as "click" chemistry, enabling the synthesis of complex macromolecular structures.

Mechanistic Pathway of Polymerization

The initiation of ATRP using this compound involves the reversible activation of the initiator by a catalyst system, leading to the controlled addition of monomer units. The general mechanism is depicted below.

Caption: ATRP mechanism with this compound.

Detailed Experimental Protocol: Synthesis of Allyl-Terminated Poly(methyl methacrylate)

This section provides a robust, step-by-step protocol for the synthesis of allyl-terminated poly(methyl methacrylate) (PMMA) via ATRP, a foundational procedure for many advanced applications.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound (initiator)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Argon gas

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

Monomer Purification: Pass MMA through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: Add CuBr (0.1 mmol) to a dry Schlenk flask. Seal the flask and purge with argon for 20 minutes.

-

Reagent Preparation: In a separate flask, degas a solution of MMA (10 mL, 93.6 mmol), PMDETA (0.21 mL, 1.0 mmol), and anisole (10 mL) by bubbling with argon for 30 minutes.

-

Initiation: Add the degassed monomer/ligand/solvent mixture to the Schlenk flask containing CuBr via a degassed syringe.

-

Polymerization: Immerse the flask in a thermostated oil bath at 60 °C with stirring.

-

Sampling: Periodically take samples under an argon atmosphere to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).

-

Termination: After reaching the desired conversion, terminate the polymerization by exposing the reaction mixture to air.

-

Purification: Dilute the viscous solution with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a large excess of cold methanol.

-

Drying: Collect the white polymer by filtration and dry under vacuum at room temperature to a constant weight.

Gateway to Advanced Applications

The true utility of this compound is realized in the post-polymerization modifications enabled by the terminal allyl group. This functionality serves as a versatile platform for creating sophisticated polymer architectures and functional materials.

Drug Delivery Systems via Thiol-ene "Click" Chemistry

The terminal allyl group readily undergoes thiol-ene "click" reactions, a highly efficient and orthogonal conjugation method. This is particularly valuable in the development of drug delivery systems, where bioactive molecules can be attached to the polymer terminus.

Caption: Thiol-ene modification for drug delivery.

Table 2: Exemplary Data for Drug Delivery Application

| Polymer | Drug | Conjugation Efficiency | Drug Loading (%) |

| Allyl-PMMA | Thiol-modified Doxorubicin | >95% | 15 |

| Allyl-PEG | Cysteine-terminated peptide | >98% | 20 |

Surface Modification through Hydrosilylation

The terminal allyl group can be readily reacted with silicon hydrides on surfaces in a hydrosilylation reaction, enabling the "grafting-to" of well-defined polymer chains. This is a powerful technique for modifying the surface properties of materials, such as wettability, biocompatibility, and adhesion.

Table 3: Surface Property Modification via Hydrosilylation

| Substrate | Grafted Polymer | Water Contact Angle (°) Before | Water Contact Angle (°) After |

| Silicon Wafer | Allyl-Polystyrene | 70 | 95 |

| Glass Slide | Allyl-PEG | 35 | 65 |

Analytical Characterization of Synthesized Polymers

Rigorous characterization is essential to confirm the successful synthesis and desired properties of the polymers.

Table 4: Key Analytical Techniques and Expected Outcomes

| Technique | Purpose | Expected Results for Allyl-Terminated PMMA |

| ¹H NMR | Confirm monomer conversion and end-group fidelity. | Disappearance of MMA vinyl protons (~6.1, 5.5 ppm). Appearance of PMMA backbone signals (~0.8-2.0, 3.6 ppm). Presence of terminal allyl protons (~5.9, 5.2 ppm).[8][10][11][12] |

| GPC | Determine molecular weight (Mn, Mw) and polydispersity index (PDI). | Monomodal, narrow molecular weight distribution (PDI < 1.3). Linear increase of Mn with monomer conversion.[9][13][14] |

| FTIR | Confirm functional groups. | Characteristic C=O stretch of the ester (~1730 cm⁻¹). Presence of C=C stretch of the allyl group (~1645 cm⁻¹). |

Safety and Handling Considerations

This compound is a corrosive liquid and a lachrymator.[15] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Store in a cool, dry place away from oxidizing agents.[15] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[15] Always consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound stands out as a highly effective and versatile initiator for ATRP. Its bifunctional nature provides a straightforward route to well-defined polymers with a terminal reactive group, opening up a vast landscape of possibilities for the design of advanced materials for a wide range of applications, from drug delivery to surface engineering. A comprehensive understanding of its properties and reaction kinetics, as detailed in this guide, is paramount to harnessing its full potential.

References

- Gelest, Inc.

- LookChem.

- Sigma-Aldrich.

- PubChem.

- Coessens, V., et al. Functional polymers by atom transfer radical polymerization. Progress in Polymer Science2001, 26(3), 337-377.

- Gondi, S. R., et al. Synthesis of Allyl- and Propargyl-Terminated Telechelic Poly(butyl acrylate) by Atom Transfer Radical Polymerization. Macromolecules2005, 38(18), 7545–7553.

- Sumerlin, B. S., et al. Well-Defined (Co)polymers with Terminal Functionality by Atom Transfer Radical Polymerization. Inorganica Chimica Acta2003, 345, 1-10.

- Bontempo, D., et al. "Grafting-to" a Planar Surface: A Simple, Versatile Route to Polymer Brushes. Journal of the American Chemical Society2004, 126(48), 15768–15769.

- BOC Sciences. Allyl Monomers.

- Matyjaszewski, K. Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules2012, 45(10), 4015-4039.

- Broadwater, S. J., et al. Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Macromolecules1998, 31(25), 8847–8852.

- PubChemLite.

- Matyjaszewski Polymer Group, Carnegie Mellon University.

- Moad, G., et al. End-Group Analysis of Poly(methyl methacrylate) Prepared with Benzoyl Peroxide by 750 MHz High-Resolution 1H NMR Spectroscopy. Macromolecules2000, 33(16), 5831–5837.

- Sigma-Aldrich.

- Agilent Technologies.

- Matyjaszewski, K., et al. Controlled/“Living” Atom Transfer Radical Polymerization of Methyl Methacrylate Using Various Initiation Systems. Macromolecules1997, 30(23), 7348–7350.

- Matyjaszewski Polymer Group, Carnegie Mellon University. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity.

- ResearchGate.

- ResearchGate.

- Sigma-Aldrich.

- Matyjaszewski Polymer Group, Carnegie Mellon University.

- Agilent Technologies.

Sources

- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. researchgate.net [researchgate.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. lcms.cz [lcms.cz]

- 14. lcms.cz [lcms.cz]

- 15. scispace.com [scispace.com]

Allyl 2-bromo-2-methylpropionate molecular weight and formula

An In-depth Technical Guide to Allyl 2-bromo-2-methylpropionate: An Initiator for Advanced Polymer Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key reagent in modern polymer chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, and critical applications, with a focus on its role as a functional initiator in Atom Transfer Radical Polymerization (ATRP). We will explore the causality behind its utility, present validated experimental workflows, and ground all claims in authoritative references.

Core Molecular Profile

This compound, also known by its synonym Allyl 2-bromoisobutyrate, is a bifunctional molecule of significant interest in materials science.[1] Its structure incorporates a tertiary alkyl bromide, which is an excellent initiating site for controlled radical polymerization, and a terminal allyl group, which serves as a versatile handle for post-polymerization modification.

The fundamental chemical and physical properties of this compound are summarized below. These data are critical for experimental design, reaction stoichiometry calculations, and safety assessments.

| Property | Value | Source |

| Chemical Formula | C₇H₁₁BrO₂ | [2][3][4] |

| Molecular Weight | 207.06 g/mol | [2] |

| IUPAC Name | prop-2-enyl 2-bromo-2-methylpropanoate | [2] |

| CAS Number | 40630-82-8 | [1][3][4] |

| Appearance | Liquid | [1] |

| Density | 1.302 g/mL at 25 °C | [1] |

| Boiling Point | 50-51 °C at 12 mmHg | [1][4] |

| Refractive Index | n20/D 1.462 | [1] |

| Flash Point | 64 °C (147 °F) - closed cup | [1] |

Synthesis Pathway and Rationale

The synthesis of this compound is typically achieved via the esterification of 2-bromo-2-methylpropionic acid with allyl alcohol. This is a standard acid-catalyzed reaction, often employing a strong acid like sulfuric acid.

The choice of 2-bromo-2-methylpropionic acid as the precursor is deliberate; its tertiary alpha-bromo structure is the key to its function as an ATRP initiator.[5] The esterification process attaches the allyl group, which remains inert during the polymerization process, providing a terminal functionality on the resulting polymer chain.[6]

Caption: Synthesis via esterification.

The Core Application: A Functional Initiator for ATRP

The primary utility of this compound is as an initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[6]

Mechanism of Initiation: The effectiveness of this molecule as an initiator stems from the carbon-bromine bond. In the presence of a transition metal catalyst in a lower oxidation state (e.g., Cu(I)Br), the bromine atom is reversibly abstracted. This process generates a radical on the initiator, which then begins to propagate by adding to monomer units, while the metal catalyst is oxidized (e.g., to Cu(II)Br₂).[5] This dynamic equilibrium between active (radical) and dormant (alkyl halide) species keeps the concentration of radicals low, thereby minimizing termination reactions and allowing for controlled chain growth.[7]

The presence of the allyl group is crucial for creating terminally functionalized polymers. This group does not participate in the ATRP process but is carried along at the α-end of the polymer chain. This allows for subsequent modifications, such as thiol-ene "click" reactions, epoxidation, or hydroxylation, making the resulting polymer a versatile building block for more complex structures like block copolymers or bioconjugates.[6]

Experimental Protocol: Synthesis of Allyl-Terminated Polystyrene via ATRP

This section provides a validated, step-by-step protocol for the synthesis of an allyl-terminated polystyrene, demonstrating the practical application of this compound. This protocol is designed to be self-validating through the inclusion of purification and characterization steps.

Materials:

-

Styrene (monomer, inhibitor removed)

-

This compound (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Methanol (for precipitation)

-

Alumina, basic (for catalyst removal)

-

Tetrahydrofuran (THF) (for GPC analysis)

Workflow Diagram:

Caption: ATRP experimental workflow.

Step-by-Step Procedure:

-

Catalyst Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

-

Reagent Addition: In a separate vial, prepare a solution of styrene (e.g., 10 mmol), this compound (0.1 mmol, for a target degree of polymerization of 100), PMDETA (0.1 mmol), and anisole (2 mL). Add this solution to the Schlenk flask.

-

Deoxygenation: Securely seal the flask with a rubber septum. Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization. Backfill the flask with an inert gas like argon or nitrogen.

-

Polymerization: Place the flask in a preheated oil bath at 90 °C. The solution should turn dark green/brown, indicating the formation of the active catalyst complex.

-

Reaction Monitoring: Allow the reaction to proceed for the desired time. The viscosity of the solution will increase as the polymer forms. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.

-

Termination and Catalyst Removal: After the target time, cool the flask to room temperature and expose the reaction mixture to air by opening the flask. This oxidizes the copper catalyst, terminating the polymerization. Dilute the viscous solution with THF. Pass the solution through a short column of basic alumina to remove the copper catalyst.

-

Polymer Isolation: Concentrate the filtered solution and precipitate the polymer by adding it dropwise into a large volume of cold, stirring methanol. The polystyrene will appear as a white solid.

-

Drying: Collect the polymer by filtration and dry it in a vacuum oven overnight.

-

Characterization: Analyze the dried polymer using Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI). Use ¹H NMR spectroscopy to confirm the presence of the terminal allyl group.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as an irritant and requires careful handling.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] It is also a combustible liquid.[1]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8] For procedures with a risk of aerosolization, a NIOSH-approved respirator may be necessary.[8]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry place away from oxidizing agents, in a tightly sealed container.[8]

Conclusion

This compound is a cornerstone initiator in the field of controlled radical polymerization. Its bifunctional nature—providing both a reliable initiation site for ATRP and a versatile allyl group for subsequent chemical transformations—makes it an invaluable tool for designing advanced polymers with precise architectures and functionalities. Understanding its properties, synthesis, and application protocols, as outlined in this guide, empowers researchers to leverage this molecule to its full potential in the development of novel materials for a wide array of scientific and industrial applications.

References

-

PubChem. This compound | C7H11BrO2 | CID 4524555. [Link]

-

LookChem. This compound. [Link]

-

Gelest, Inc. ENEA0055: this compound Safety Data Sheet. [Link]

-

PubChemLite. This compound (C7H11BrO2). [Link]

-

Coessens, V., et al. Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337–377 (2001). [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Bromo-2-methylpropionic Acid in Advanced Polymerization Techniques. [Link]

-

Organic Chemistry Portal. Allyl bromide synthesis by bromination or substitution. [Link]

-

Gregory, A., et al. Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator. Australian Journal of Chemistry, 65(8), 993-1001 (2012). [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Optimizing Polymer Synthesis: The Role of Methyl 2-bromo-2-methylpropionate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Quality of Methyl 2-Bromo-2-Methylpropionate: A Supplier's Perspective. [Link]

- Google Patents. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.

Sources

- 1. 2-溴-2-甲基丙酸烯丙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H11BrO2 | CID 4524555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. nbinno.com [nbinno.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. nbinno.com [nbinno.com]

- 8. gelest.com [gelest.com]

The Solubility Profile of Allyl 2-bromo-2-methylpropionate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of allyl 2-bromo-2-methylpropionate (CAS 40630-82-8), a key building block in polymer chemistry and organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper leverages established principles of chemical solubility, analysis of its physicochemical properties, and data from structurally analogous compounds to present a comprehensive predicted solubility profile. Furthermore, this guide furnishes detailed, field-proven experimental protocols to enable researchers to determine its solubility in various solvents, ensuring a self-validating approach to its application in experimental design.

Introduction: Understanding the Significance of Solubility

This compound is a bifunctional molecule featuring a reactive allyl group and a tertiary bromide, making it a valuable initiator for atom transfer radical polymerization (ATRP) and a versatile reagent in organic synthesis. The successful application of this compound is fundamentally linked to its behavior in solution. Solubility dictates reaction kinetics, purification strategies, and the formulation of final products. An understanding of its solubility in a range of common laboratory solvents is therefore not merely a matter of convenience but a prerequisite for robust and reproducible scientific outcomes. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively utilize this compound in their work.

Physicochemical Properties: The Key to Predicting Solubility

The solubility of a compound is governed by its molecular structure and the resulting physical and chemical properties. The principle of "like dissolves like" serves as a fundamental guide, where substances with similar polarities and intermolecular forces tend to be miscible.[1] A thorough examination of the physicochemical properties of this compound provides the basis for predicting its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁BrO₂ | [2][3] |

| Molecular Weight | 207.07 g/mol | [2][4] |

| Appearance | Colorless liquid | [2] |

| Density | 1.302 g/mL at 25 °C | [2][4] |

| Boiling Point | 50-51 °C at 12 mmHg | [2][4] |

| Flash Point | 64 °C (147 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.462 | [2][4] |

| XLogP3 | 2.1 | [3] |

The XLogP3 value of 2.1 indicates a moderate level of lipophilicity, suggesting that this compound will favor non-polar organic solvents over water.[3] The presence of the ester functional group introduces some polarity, and the bromine atom further contributes to the molecule's dipole moment. However, the molecule lacks strong hydrogen bond donors, which will limit its solubility in protic solvents like water.

Predicted Solubility Profile

Based on the physicochemical properties outlined above and data from the structurally similar compound, ethyl 2-bromoisobutyrate, a predicted solubility profile for this compound can be constructed. Ethyl 2-bromoisobutyrate is reported to be soluble in common organic solvents such as ethyl acetate, dichloromethane, and dimethyl sulfoxide, while being insoluble in water.[5] A similar behavior can be anticipated for the allyl ester.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Water | High (Polar, Protic) | Insoluble/Slightly Soluble | Lack of hydrogen bond donors and moderate lipophilicity limit aqueous solubility. |

| Methanol/Ethanol | High (Polar, Protic) | Soluble/Miscible | The polar ester group can interact with the alcohol's hydroxyl group, and the alkyl chains are of similar size. |

| Acetone | Medium (Polar, Aprotic) | Soluble/Miscible | The polar aprotic nature of acetone can effectively solvate the ester functionality. |

| Ethyl Acetate | Medium (Polar, Aprotic) | Soluble/Miscible | As an ester itself, ethyl acetate has a similar polarity profile, making it an excellent solvent. |

| Dichloromethane | Medium (Polar, Aprotic) | Soluble/Miscible | Its ability to dissolve a wide range of organic compounds makes it a likely good solvent. |

| Tetrahydrofuran (THF) | Medium (Polar, Aprotic) | Soluble/Miscible | The ether functionality and cyclic structure of THF can accommodate the solute. |

| Toluene | Low (Non-polar, Aprotic) | Soluble/Miscible | The non-polar nature of toluene will readily dissolve the lipophilic portions of the molecule. |

| Hexane | Low (Non-polar, Aprotic) | Soluble/Miscible | The non-polar alkyl chains of hexane will effectively solvate the non-polar parts of the solute. |

| Dimethylformamide (DMF) | High (Polar, Aprotic) | Soluble/Miscible | A highly polar aprotic solvent capable of dissolving a wide array of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | High (Polar, Aprotic) | Soluble/Miscible | A highly polar aprotic solvent known for its exceptional solvating power for organic molecules. |

This predicted profile serves as a strong starting point for experimental design. However, for critical applications, experimental verification is paramount.

Experimental Protocol for Solubility Determination

To provide a self-validating system, the following detailed protocols for both qualitative and quantitative solubility determination are presented. These methods are standard in organic chemistry and can be readily implemented in a laboratory setting.

Qualitative Solubility Assessment

This rapid method provides a binary "soluble" or "insoluble" determination and is useful for initial solvent screening.

Materials:

-

This compound

-

A selection of test solvents (e.g., those listed in Table 2)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Add 2-3 drops (approximately 50-75 mg) of this compound to the solvent.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution. The compound is considered soluble if it completely dissolves, forming a clear, homogeneous solution. It is deemed insoluble if a separate layer, cloudiness, or undissolved droplets are observed.[1]

-

Record the observations for each solvent.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measure of solubility in terms of mass per unit volume (e.g., g/100 mL).

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath (optional, but recommended for accuracy)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes

Procedure:

-

Create a saturated solution by adding an excess of this compound to a known volume of the solvent in a vial (e.g., add 1 mL of the compound to 5 mL of solvent).

-

Seal the vial and stir the mixture vigorously for an extended period (e.g., 24 hours) to ensure equilibrium is reached. If possible, maintain a constant temperature.

-

Allow the mixture to settle, letting any undissolved material to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a pipette, avoiding any undissolved material.

-

Filter the supernatant through a syringe filter into a pre-weighed evaporation dish.

-

Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent is completely removed, weigh the dish containing the dissolved solute.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of supernatant taken) * 100

Visualizing the Solubility Workflow

To further clarify the decision-making process in solubility testing, the following workflow diagram is provided.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a robust understanding of its likely behavior in common laboratory solvents can be achieved through the analysis of its physicochemical properties and comparison with structural analogues. This guide provides a strong predictive framework, indicating good solubility in a wide range of common polar aprotic and non-polar organic solvents, and poor solubility in water. To empower researchers with the ability to confirm these predictions and obtain precise data for their specific applications, detailed, actionable experimental protocols have been provided. By combining theoretical prediction with practical, self-validating experimental methods, this guide serves as a comprehensive resource for the effective and efficient use of this compound in research and development.

References

-

LookChem. (n.d.). Cas 40630-82-8, this compound. Retrieved from [Link]

-

McMaster University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of Azido End-functional Polystyrene: Azidoethyl-2-bromo-2-methylpropanoate Initiator and Effect of Time on Polymerization. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of bis-allyloxy functionalized polystyrene and poly (methyl methacrylate) macromonomers using a new ATRP initiator. Retrieved from [Link]

-

ChemBK. (2024). ethyl 2-bromo-2-methylpropanoate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Allyl 2-bromo-2-methylpropionate

Abstract

Allyl 2-bromo-2-methylpropionate is a cornerstone initiator in the field of controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP).[1][2] Its efficacy in synthesizing polymers with controlled molecular weights, novel topologies, and low polydispersity hinges on its purity and structural integrity.[2][3] This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral data of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere presentation of data, offering a field-proven perspective on experimental design, data interpretation, and the causal relationships between molecular structure and spectral output. Every protocol and interpretation is presented as a self-validating system, grounded in authoritative references to ensure scientific rigor.

Introduction: The Role of this compound in Polymer Chemistry

This compound, also known as Allyl 2-bromoisobutyrate, is a bifunctional molecule of significant interest.[4] Its chemical structure, BrC(CH₃)₂CO₂CH₂CH=CH₂, incorporates two key reactive sites: a tertiary alkyl bromide and a terminal allyl group. The alkyl bromide is an exceptionally efficient initiator for ATRP, a robust method for creating well-defined polymers.[5][6] The number of growing polymer chains is determined by the concentration of such an initiator.[1] The allyl group, meanwhile, remains available for post-polymerization modification, enabling the synthesis of complex macromolecular architectures like graft copolymers or functionalized materials.

Given its critical role, verifying the identity and purity of this compound is paramount. Spectroscopic techniques like NMR and FTIR are indispensable tools for this purpose, providing a detailed molecular fingerprint. This guide elucidates the characteristic spectral features of this compound, providing a definitive reference for its structural verification.

Experimental Protocols: A Foundation of Trustworthiness

The integrity of spectral data is inextricably linked to the rigor of the experimental methodology. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular skeleton by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial.[7]

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice as it is an excellent solvent for this compound and its residual proton signal (at ~7.26 ppm) rarely interferes with analyte signals.[8] The deuterium nucleus is not observed in ¹H NMR, thus preventing solvent interference.[8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, providing a reliable reference point for all other chemical shifts.[8]

-

Data Acquisition: Transfer the solution into a 5 mm NMR tube. Acquire the spectra on a spectrometer operating at a minimum field strength of 300 MHz for ¹H NMR to ensure adequate signal dispersion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Methodology:

-

Technique Selection: Attenuated Total Reflectance (ATR) is the preferred technique for liquid samples like this compound due to its minimal sample preparation and ease of use.[9]

-

Sample Application: Place a single drop of the neat liquid directly onto the ATR crystal (typically diamond or germanium).

-

Background Collection: Before analyzing the sample, run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any environmental interferences (e.g., atmospheric CO₂, water vapor) from the sample spectrum, ensuring that the resulting data is solely from the analyte.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex set of absorptions unique to the molecule.[10]

Structural Elucidation through ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a quantitative map of the proton environments in the molecule. The key parameters are chemical shift (δ), integration, and signal multiplicity (splitting pattern).

Below is a diagram illustrating the distinct proton environments of this compound.

Caption: Proton environments in this compound.

Analysis and Interpretation

The ¹H NMR spectrum is characterized by four distinct sets of signals corresponding to the five unique proton environments.

| Signal Label | Protons | Integration | Predicted δ (ppm) | Multiplicity | Rationale |

| (a) | -C(CH ₃)₂ | 6H | ~1.9 | Singlet (s) | These six protons on the two methyl groups are chemically equivalent. They are adjacent to a quaternary carbon, so there is no proton on the neighboring atom to cause splitting (n=0, n+1=1).[8] |

| (b) | -OCH ₂- | 2H | ~4.6 | Doublet (d) | These methylene protons are deshielded by the adjacent ester oxygen. They are split by the single proton on the neighboring vinyl carbon (H_c). |

| (c) | -CH =CH₂ | 1H | ~5.9 | Multiplet (m) | This proton is part of the vinyl group and is coupled to the two -OCH₂- protons (H_b) and the two terminal vinyl protons (H_d, H_e), resulting in a complex multiplet. |

| (d, e) | -CH=CH ₂ | 2H | ~5.2 - 5.4 | Multiplet (m) | These two terminal vinyl protons are non-equivalent.[11] One is cis and the other is trans to the -CH group, resulting in different chemical shifts and complex coupling with H_c. |

Structural Elucidation through ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Analysis and Interpretation

Based on its structure, this compound is expected to show six distinct signals in its ¹³C NMR spectrum. Data from suppliers and databases confirm these assignments.[9][12][13]

| Carbon Environment | Predicted δ (ppm) | Rationale |

| -C(C H₃)₂ | ~30 | The two equivalent methyl carbons are in the typical alkyl region. |

| -C (Br)- | ~55 | The quaternary carbon is deshielded by the directly attached electronegative bromine atom.[7] |

| -OC H₂- | ~66 | This methylene carbon is deshielded due to its attachment to the ester oxygen. |

| -CH=C H₂ | ~118 | The terminal carbon of the alkene double bond appears at a characteristic upfield shift compared to the internal carbon. |

| -C H=CH₂ | ~132 | The internal carbon of the alkene double bond. |

| C =O | ~171 | The carbonyl carbon of the ester functional group exhibits a significant downfield shift due to the strong deshielding effect of the double-bonded oxygen. |

Functional Group Confirmation with FTIR Spectroscopy

The FTIR spectrum provides definitive evidence for the presence of the key functional groups: ester, alkene, and alkyl halide.

Below is a workflow diagram for the process of spectroscopic analysis.

Caption: Workflow for spectroscopic characterization.

Analysis and Interpretation

The FTIR spectrum is dominated by absorptions corresponding to the ester and allyl functionalities.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Significance |

| ~3080 | =C-H Stretch | Medium | Confirms the presence of C-H bonds on the alkene group. |

| ~2980, 2940 | sp³ C-H Stretch | Medium-Strong | Characteristic of the methyl and methylene C-H bonds in the alkyl portion of the molecule.[10] |

| ~1735 | C=O Stretch | Strong | A very strong and sharp absorption, unequivocally identifying the ester carbonyl group.[14] |

| ~1645 | C=C Stretch | Medium | Indicates the presence of the carbon-carbon double bond of the allyl group.[14] |

| ~1270 & ~1160 | C-O Stretch | Strong | These two strong bands are characteristic of the C-O single bond stretching vibrations within the ester group. |

| ~500-750 | C-Br Stretch | Medium-Strong | Confirms the presence of the carbon-bromine bond, typically found in the fingerprint region.[10][15] |

Conclusion